HA-1004 DIHYDROCHLORIDE
Overview
Description
HA-1004 hydrochloride, also known as N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, is a potent inhibitor of protein kinase A and protein kinase G. It also inhibits protein kinase C and calcium channel proteins. This compound has been studied for its potential use in vasorelaxation and as an intracellular calcium antagonist .
Mechanism of Action
Target of Action
HA-1004 hydrochloride is a selective inhibitor of Protein Kinase A (PKA) . It also inhibits Protein Kinase G (PKG) . These kinases play crucial roles in various cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
HA-1004 hydrochloride interacts with its targets (PKA and PKG) and inhibits their activity . This inhibition can lead to various changes in the cell, such as the induction of vascular relaxation and the inhibition of lipolysis . It also inhibits Protein Kinase C (PKC) and blocks intracellular calcium mobilization .
Biochemical Pathways
HA-1004 hydrochloride affects several biochemical pathways. It is involved in the regulation of smooth muscle, second messenger, cyclic AMP, and cyclic GMP mechanisms . By inhibiting PKA and PKG, it can alter these pathways and their downstream effects.
Result of Action
The inhibition of PKA and PKG by HA-1004 hydrochloride leads to various molecular and cellular effects. For instance, it can induce vascular relaxation . It can also antagonize ERK and tyrosine hydroxylase (TH) phosphorylation in morphine abstinence rat models .
Biochemical Analysis
Biochemical Properties
HA-1004 Hydrochloride is a selective inhibitor of Protein Kinase A (PKA), which plays a crucial role in various biochemical reactions . It interacts with enzymes and proteins, inhibiting lipolysis and inducing vascular relaxation .
Cellular Effects
HA-1004 Hydrochloride influences cell function by interacting with cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein . It participates in the regulation mechanisms of smooth muscle, second messengers, cyclic AMP, and cyclic GMP .
Molecular Mechanism
The molecular mechanism of HA-1004 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a dual inhibitor of cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein .
Metabolic Pathways
HA-1004 Hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of HA-1004 Hydrochloride within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Preparation Methods
The synthesis of HA-1004 hydrochloride involves the reaction of 5-isoquinolinesulfonamide with 2-guanidinoethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .
Industrial production methods for HA-1004 hydrochloride are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
HA-1004 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: HA-1004 hydrochloride can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
HA-1004 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of protein kinases and the regulation of intracellular calcium levels.
Biology: The compound is employed in research on cellular signaling pathways, particularly those involving cyclic AMP and cyclic GMP.
Medicine: HA-1004 hydrochloride has potential therapeutic applications in treating conditions related to vascular smooth muscle relaxation and pulmonary hypertension.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Comparison with Similar Compounds
HA-1004 hydrochloride is unique due to its dual inhibition of protein kinase A and protein kinase G, along with its calcium antagonistic properties. Similar compounds include:
H-7: Another isoquinolinesulfonamide that inhibits protein kinase C and protein kinase A.
H-8: A compound with similar inhibitory effects on protein kinases but with different selectivity profiles.
Staurosporine: A potent inhibitor of multiple protein kinases, including protein kinase C, but with broader activity compared to HA-1004 hydrochloride
These compounds share some functional similarities but differ in their selectivity and potency, making HA-1004 hydrochloride a valuable tool for specific research applications.
Properties
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGJQAFPKZZOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919108 | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92564-34-6 | |
Record name | HA-1004 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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